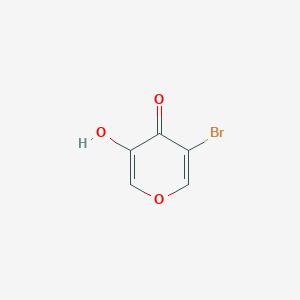

3-bromo-5-hydroxy-4H-pyran-4-one

Description

Significance of the Brominated Hydroxypyrone Scaffold in Heterocyclic Chemistry

The brominated hydroxypyrone scaffold, which forms the core of 3-bromo-5-hydroxy-4H-pyran-4-one, is of substantial importance in heterocyclic chemistry. The incorporation of a bromine atom into the pyranone ring significantly alters the molecule's electronic characteristics and reactivity. This halogen substituent serves as a functional "handle," enabling chemists to introduce a wide array of other functional groups through reactions like cross-coupling. This adaptability makes brominated hydroxypyrones valuable intermediates in the synthesis of more intricate molecular structures.

Moreover, the presence of both a bromo group and a hydroxyl group on the pyranone framework creates a distinctive chemical environment. This specific arrangement can facilitate unique intramolecular and intermolecular interactions, which in turn influence the compound's physical and chemical properties. The study of these scaffolds is crucial for understanding the structure-activity relationships within this class of heterocyclic compounds.

Contextual Overview of Pyranone Ring Systems and Their Chemical Relevance

Pyranone ring systems, such as the 4H-pyran-4-one core of the title compound, represent a significant class of oxygen-containing heterocyclic compounds. chemimpex.comnih.gov These structures are integral to a multitude of natural products and synthetically important molecules. nih.gov The 4H-pyran-4-one ring, in particular, is a key motif in many biologically active compounds and functional materials. chemimpex.comnih.gov

The chemical relevance of pyranone systems is rooted in their diverse reactivity. The carbonyl group and the oxygen atom within the ring impart distinct electronic properties, making the ring amenable to various chemical transformations. chemicalbook.com These include reactions at the carbonyl group, as well as electrophilic and nucleophilic substitutions on the ring. The ability to functionalize the pyranone ring at different positions allows for the precise tuning of its properties, rendering it a versatile building block in organic synthesis. chemicalbook.com Research into substituted pyranones like 3-bromo-5-hydroxy-4H-pyran-4-one provides essential data on how different substituents affect the inherent reactivity of the parent ring system, thereby expanding its utility in the development of novel chemical entities.

Physicochemical Properties of 3-bromo-5-hydroxy-4H-pyran-4-one

The physicochemical properties of 3-bromo-5-hydroxy-4H-pyran-4-one are crucial for its handling and application in research. These properties are a direct consequence of its molecular structure, which includes a polar pyranone ring, a hydrogen-bonding hydroxyl group, and a bromine atom that contributes to its molecular weight and electronic nature.

| Property | Value |

| Molecular Formula | C5H3BrO3 bldpharm.com |

| Molecular Weight | 190.98 g/mol bldpharm.com |

| CAS Number | 95790-60-6 bldpharm.com |

Synthesis and Characterization

The synthesis of 3-bromo-5-hydroxy-4H-pyran-4-one can be achieved through the bromination of a suitable pyranone precursor. A study by Sato et al. describes the synthesis of related brominated pyranones. rsc.org For instance, the bromination of a dihydroxypyran derivative can yield a dibromide intermediate, which upon further reaction can lead to the formation of a bromopyranone. rsc.org

The characterization of the synthesized compound is essential to confirm its structure and purity. Standard analytical methods are employed for this purpose:

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-hydroxypyran-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrO3/c6-3-1-9-2-4(7)5(3)8/h1-2,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZAIXBNVCZNFLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)C(=CO1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95790-60-6 | |

| Record name | 3-bromo-5-hydroxy-4H-pyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Bromo 5 Hydroxy 4h Pyran 4 One and Analogues

Direct Halogenation Strategies for Pyranones

Direct halogenation offers a straightforward approach to introduce bromine atoms onto the pyranone scaffold. The success of these methods hinges on controlling the regioselectivity to target specific positions on the ring.

Achieving regioselectivity in the bromination of pyranone systems is a critical challenge. While direct bromination of the target compound's parent structure is not extensively detailed, analogous strategies in other heterocyclic systems highlight the available methods. For instance, a mild and effective method for the regioselective C2-bromination of fused azine N-oxides uses tosic anhydride (B1165640) as an activator with tetra-n-butylammonium bromide serving as the bromide source, resulting in moderate to excellent yields. nih.gov Similarly, the regioselective bromination of pyrrolo[1,2-a]quinoxalines has been achieved using tetrabutylammonium (B224687) tribromide (TBATB), which allows for the selective introduction of bromine at the C3 position or dibromination at the C1 and C3 positions. nih.gov These methods demonstrate the principle of using specific reagent systems to direct bromination to a desired carbon on a heterocyclic ring.

The Wohl-Ziegler reaction is a well-established method for the allylic or benzylic bromination of hydrocarbons using N-bromosuccinimide (NBS) and a radical initiator. wikipedia.orgthermofisher.com This free-radical substitution is typically initiated by UV light or a chemical initiator like azobisisobutyronitrile (AIBN). organic-chemistry.org The reaction mechanism involves the in-situ generation of a low concentration of molecular bromine, which then acts as the chain propagator. organic-chemistry.orgnewera-spectro.com

For pyranone derivatives, this technique would be applicable for brominating allylic positions, such as an alkyl group attached to the pyranone ring. The reaction is typically performed in a non-polar solvent like carbon tetrachloride (CCl₄), although due to its toxicity, greener alternatives like trifluorotoluene or acetonitrile (B52724) have been explored. wikipedia.orgnewera-spectro.com The insolubility of the succinimide (B58015) byproduct in CCl₄ provides a visual cue for reaction completion. wikipedia.org

Table 1: Typical Conditions for Wohl-Ziegler Bromination

| Parameter | Description | Source |

| Brominating Agent | N-Bromosuccinimide (NBS) | wikipedia.orgorganic-chemistry.orgresearchgate.net |

| Initiator | Radical initiators (e.g., AIBN), UV light, or heat | wikipedia.orgresearchgate.net |

| Solvent | Carbon tetrachloride (CCl₄), Acetonitrile, Trifluorotoluene | wikipedia.orgorganic-chemistry.org |

| Key Feature | Maintains a low concentration of Br₂ to prevent ionic side reactions | organic-chemistry.org |

Significant progress has been made in the selective functionalization of otherwise inert C(sp³)–H bonds using transition metal catalysts. These methods offer a powerful way to introduce bromine with high site-selectivity, often guided by a directing group within the substrate molecule. nih.gov

Several metal systems have been developed for this purpose:

Rhodium-Catalyzed Bromination : A method utilizing Rh₂(oct)₄ as a catalyst in an aqueous solution with NaBr and NaOCl can selectively brominate the γ-carbon relative to an N-methyl sulfamate (B1201201) directing group. nih.govrsc.org The reaction is believed to proceed through a radical chain process initiated by the rhodium complex. nih.govrsc.org

Copper-Catalyzed Bromination : Copper(II) catalysts, in conjunction with ligands like 1,10-phenanthroline, have been shown to facilitate the bromination of distal C(sp³)–H bonds. semanticscholar.org One system uses BrN₃, generated in situ, to achieve selective bromination distal to a directing group. semanticscholar.org

Iron-Catalyzed Bromination : An iron(III)-acacen complex can catalyze the selective bromination of alkane C(sp³)–H bonds using hydrogen peroxide as an oxidant. dntb.gov.ua

Ruthenium-Catalyzed Bromination : While often used for meta-selective C-H bromination on aromatic rings, ruthenium catalysis represents another avenue in metal-mediated halogenation. nih.gov

These methods are particularly useful for functionalizing precursors that already contain alkyl side chains, allowing for the precise installation of a bromine atom that can be used in subsequent synthetic steps.

An alternative to direct bromination of the pyranone ring is the halogenation of a saturated or partially saturated precursor, followed by elimination or rearrangement to form the final aromatic pyranone.

One documented synthesis involves the bromination of a 3-hydroxytetrahydropyranone derivative (specifically, a 3-hydroxy-2,6-dimethyltetrahydropyran-4-one) with bromine to yield a dibromide intermediate. rsc.org Treatment of this dibromide with a base like 1,8-diazabicyclo[5.4.0]undecene (DBU) or with silver acetate (B1210297) in acetic acid leads to the formation of a bromopyranone. rsc.org

Another relevant strategy starts with 4,5-epoxy-4-halo-tetrahydropyran-3-one precursors. researchgate.net The acid-catalyzed reaction of these epoxy compounds can yield 5-halo-3-hydroxy-4H-pyran-4-one derivatives. The choice of acid concentration is crucial; dilute acid can produce a mixture of the 5-halo and 5-hydroxy products, whereas concentrated acid favors the formation of the 5-halo-4H-pyran-4-one exclusively. researchgate.net This provides a controlled method for synthesizing 5-bromo-3-hydroxy-4H-pyran-4-one, an isomer of the title compound.

Advanced Construction and Functionalization of Brominated Pyranones

Once a bromo-pyranone is synthesized, it becomes a versatile building block for creating more complex molecules, particularly through carbon-carbon bond-forming reactions.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between sp²-hybridized carbon atoms. youtube.com Reactions like the Suzuki-Miyaura coupling are particularly effective for this purpose. libretexts.org In this context, a bromo-pyranone, such as 3-bromo-5-hydroxy-4H-pyran-4-one, can serve as the electrophilic partner.

The general catalytic cycle for these reactions involves three key steps: youtube.comlibretexts.org

Oxidative Addition : The palladium(0) catalyst inserts into the carbon-bromine bond of the bromo-pyranone, forming a palladium(II) intermediate.

Transmetalation : The organic group from an organometallic reagent (e.g., an arylboronic acid in a Suzuki coupling) is transferred to the palladium center, displacing the halide.

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the palladium(0) catalyst.

This methodology allows for the synthesis of a diverse library of aryl-pyranones by coupling the bromo-pyranone with various aryl- or heteroarylboronic acids. nih.gov The choice of ligands on the palladium catalyst is often critical to prevent side reactions and ensure efficient coupling, especially with challenging substrates like halo-heterocycles. nih.gov

Table 2: Generalized Suzuki Cross-Coupling for Aryl-Pyranone Synthesis

| Component | Role | Example | Source |

| Electrophile | Bromo-pyranone | 3-Bromo-5-hydroxy-4H-pyran-4-one | libretexts.orgnih.gov |

| Nucleophile | Organoboron reagent | Arylboronic acid or ester | libretexts.org |

| Catalyst | Palladium(0) source | Pd(PPh₃)₄, Pd(OAc)₂ | nih.govnih.gov |

| Ligand | Stabilizes catalyst, promotes reaction | XPhos, RuPhos, SPhos | nih.gov |

| Base | Activates the organoboron reagent | Na₂CO₃, K₃PO₄, Cs₂CO₃ | libretexts.org |

| Solvent | Reaction medium | Toluene, Dioxane, DMF | nih.gov |

This powerful reaction transforms the bromo-pyranone from a simple halogenated compound into a key intermediate for constructing complex, biologically relevant scaffolds.

Influence of Reaction Conditions and Catalysts on Regioselectivity in Metal-Catalyzed Couplings

In molecules with multiple, chemically similar halogen atoms, achieving regioselective cross-coupling is a significant challenge. nih.gov The choice of catalyst, ligands, and reaction conditions can profoundly influence which halogen is substituted. whiterose.ac.uk For instance, in dihalogenated heteroarenes, altering the palladium catalyst system can switch the site of coupling. nih.gov

Studies on 2,4-dibromopyridine (B189624) have shown that using a Pd(OAc)₂ catalyst with a higher ratio of triphenylphosphine (B44618) (PPh₃) ligand (≥3 equivalents) leads to typical C2-selectivity in Suzuki-Miyaura couplings. nih.gov However, decreasing the ligand ratio (≤2 equivalents) or using a Pd₃Cl₂ cluster catalyst can result in atypical C4-selectivity. nih.gov This switch is attributed to the different palladium species formed under these conditions, with mononuclear palladium complexes favoring one site and palladium clusters or nanoparticles favoring the other. nih.govwhiterose.ac.uk The presence of additives, such as salts, can also modulate the activity and selectivity of palladium nanoparticle catalysts. nih.gov

Furthermore, the structure of the reactants themselves, such as the steric and electronic properties of substituents on the pyranone ring and the coupling partner, can influence regioselectivity. mit.edu In some cases, a directing group on the substrate can control the site of the reaction. mit.edu The ability to tune the regiochemical outcome by modifying the catalytic system provides a powerful tool for synthetic chemists to access specific isomers that might otherwise be difficult to obtain. nih.govresearchgate.net

Strategies Utilizing 5-bromo-3-hydroxy-4H-pyran-4-ones as Synthetic Intermediates

While the focus is often on the 3-bromo isomer, 5-bromo-3-hydroxy-4H-pyran-4-ones, derived from compounds like kojic acid, are also valuable synthetic intermediates. researchgate.net The bromine at the 5-position can be exploited in various coupling reactions to introduce diverse functionalities. For example, Stille coupling reactions have been used to react 3-substituted 5-bromo-2-pyrones with organostannanes to produce 3,5-disubstituted pyrones. researchgate.net

These 5-bromo intermediates can undergo palladium-catalyzed amination reactions (Buchwald-Hartwig amination) to form 5-arylamino-4H-pyran-4-ones. researchgate.net This transformation typically involves reacting the 5-bromo-pyranone with an aniline (B41778) derivative in the presence of a palladium catalyst, a suitable ligand (like Xantphos), and a base. researchgate.net This approach provides access to a range of N-aryl pyranone derivatives, which are of interest in medicinal chemistry.

Derivatization and Modification of Pyranone Backbones

Beyond the initial functionalization through cross-coupling reactions, the pyranone backbone can be further modified to introduce a variety of functional groups, expanding its synthetic utility.

Synthesis of Hydroxymethyl and Carboxaldehyde Derivatives from Bromomethyl Precursors

A convenient method for synthesizing hydroxymethyl and carboxaldehyde derivatives of 4H-pyran-4-ones involves the use of bromomethyl precursors. researchgate.netumich.eduumich.edu The synthesis starts with the bromination of methyl-substituted pyranones using N-bromosuccinimide (NBS) to yield the corresponding bromomethyl derivatives. umich.edu

These bromomethyl compounds can then be converted to hydroxymethyl derivatives. One approach involves reaction with silver acetate to form the acetoxymethyl intermediate, followed by hydrolysis. researchgate.net Another method utilizes the reaction of the bromomethyl derivative with N-hydroxyphthalimide, followed by reductive cleavage of the N-O bond with zinc powder and hydrochloric acid to yield the hydroxymethyl pyranone. asianpubs.org

The hydroxymethyl derivatives can be subsequently oxidized to the corresponding carboxaldehydes. researchgate.net This two-step sequence from bromomethyl to carboxaldehyde provides valuable building blocks for the synthesis of more complex molecules, such as macrocycles. umich.edu

Table 1: Synthesis of Hydroxymethyl and Carboxaldehyde Derivatives

| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| 2,6-Dimethyl-3,5-diphenyl-4H-pyran-4-one | 1. NBS, dibenzoyl peroxide, CCl₄; 2. Silver acetate, then hydrolysis | 3,5-Diphenyl-2-hydroxymethyl-6-methyl-4H-pyran-4-one | researchgate.netumich.edu |

| 3,5-Diphenyl-2-hydroxymethyl-6-methyl-4H-pyran-4-one | Oxidation | 3,5-Diphenyl-6-methyl-4-oxo-4H-pyran-2-carboxaldehyde | researchgate.net |

Nucleophilic Substitution of Halogens by Various Functional Groups

The halogen atom on the pyranone ring, such as the bromine in 3-bromo-5-hydroxy-4H-pyran-4-one, is susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. libretexts.orgyoutube.com The carbon-halogen bond is polarized, with the carbon atom being electrophilic and thus a target for nucleophiles. libretexts.orgyoutube.com

The reactivity of the halogenoalkane towards nucleophilic substitution generally increases from chlorine to bromine to iodine, reflecting the decreasing strength of the carbon-halogen bond. libretexts.org Nucleophiles can be negatively charged species, like the hydroxide (B78521) ion (OH⁻), or neutral molecules with lone pairs, such as ammonia (B1221849) (NH₃) or water (H₂O). savemyexams.com Stronger nucleophiles, typically those with a negative charge, react more readily. savemyexams.com

The substitution can proceed through two main mechanisms: Sₙ1 (a two-step process involving a carbocation intermediate) and Sₙ2 ( a one-step process). youtube.comsavemyexams.com For aryl halides like 3-bromo-5-hydroxy-4H-pyran-4-one, nucleophilic aromatic substitution is the relevant pathway, which can be facilitated by the electron-withdrawing nature of the pyranone ring. This allows for the displacement of the bromide by various nucleophiles to introduce ether, amine, and other functionalities, further diversifying the chemical space accessible from this pyranone scaffold.

Acylation of Hydroxyl Groups in Brominated Hydroxypyranones

The presence of a hydroxyl group on the pyranone ring, such as in 3-bromo-5-hydroxy-4H-pyran-4-one, offers a reactive site for functionalization through acylation. This reaction converts the hydroxyl group into an ester, which can modify the molecule's chemical and physical properties. The acylation is typically achieved by reacting the hydroxypyranone with an acylating agent in the presence of a base.

Research Findings:

The acylation of the C5-hydroxyl group of pyranone systems is a well-established transformation. Analogous reactions with kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one), a structurally similar compound, demonstrate the feasibility of this process. google.comwikipedia.org The reaction typically proceeds by treating the hydroxypyranone with an acid chloride or acid anhydride. An organic base, such as pyridine (B92270) or triethylamine, is often used to catalyze the reaction and to scavenge the acidic byproduct (HCl or a carboxylic acid) that is formed. google.com

The general mechanism involves the nucleophilic attack of the hydroxyl oxygen onto the electrophilic carbonyl carbon of the acylating agent. researchgate.net The base facilitates this by deprotonating the hydroxyl group, increasing its nucleophilicity, and neutralizing the acid generated during the reaction.

The selection of the acylating agent allows for the introduction of various functional groups, leading to a library of ester derivatives.

Table 1: Examples of Acylation Reactions on a Hydroxypyranone Core

| Acylating Agent | Reagent Name | Resulting Ester Group |

| Acetyl chloride | Acetate | |

| Propionyl chloride | Propionate | |

| Benzoyl chloride | Benzoate | |

| Acetic anhydride | Acetate |

Mannich Base Formation with Pyranone Derivatives

The Mannich reaction is a three-component condensation reaction that provides a powerful method for the C-aminoalkylation of acidic protons located on a variety of scaffolds. nii.ac.jpmdpi.com For pyranone derivatives, this reaction typically involves the condensation of the pyranone, an aldehyde (commonly formaldehyde), and a primary or secondary amine to yield a product known as a Mannich base. nii.ac.jp

Research Findings:

The reaction proceeds through the initial formation of an electrophilic iminium ion from the reaction between the amine and formaldehyde. wikipedia.org The pyranone, which possesses an active hydrogen, then acts as a nucleophile and attacks the iminium ion. In the case of pyranone derivatives that have an available proton on the ring (e.g., at the C6 position), this C-H bond can serve as the nucleophilic site, leading to the formation of a C-N bond via an aminomethyl bridge. This reaction is a key step in the synthesis of many biologically active nitrogen-containing compounds. mdpi.com

The use of various secondary amines allows for the synthesis of a diverse range of Mannich bases with different substitution patterns on the nitrogen atom. This versatility makes the Mannich reaction a valuable tool in medicinal chemistry and drug design. nii.ac.jp Studies on analogous phenolic systems, such as hydroxyacetophenones, have demonstrated successful Mannich base formation, highlighting the applicability of this reaction to hydroxypyranone scaffolds.

Table 2: Examples of Mannich Base Formation with a Pyranone Derivative

| Amine Reagent | Reagent Name | Resulting Mannich Base Substituent |

| Dimethylamine | -CH₂N(CH₃)₂ | |

| Piperidine | -CH₂N(CH₂)₅ | |

| Morpholine | -CH₂N(CH₂CH₂)₂O | |

| Pyrrolidine | -CH₂N(CH₂)₄ |

Reactivity and Transformation Mechanisms of 3 Bromo 5 Hydroxy 4h Pyran 4 One Derivatives

Electrophilic and Nucleophilic Reactivity of Pyranone Ring Systems

The reactivity of the 3-bromo-5-hydroxy-4H-pyran-4-one ring is governed by the electronic properties of its substituents: the bromo, hydroxyl, and carbonyl groups. The hydroxyl group at C-5 is a strong activating group due to its ability to donate electron density through resonance, while the carbonyl group at C-4 and the bromine at C-3 are electron-withdrawing, deactivating the ring.

In 3-bromo-5-hydroxy-4H-pyran-4-one, the positions C-3 and C-5 are already substituted. Therefore, an analysis of electrophilic substitution patterns involves examining the directing effects of the existing bromo and hydroxyl groups on the remaining ring positions (C-2 and C-6).

Directing Effects of Substituents: The hydroxyl group at C-5 is a powerful ortho, para-director, strongly activating the C-6 and C-2 positions for electrophilic attack. The bromine atom at C-3 is a deactivating but also an ortho, para-director. byjus.comorganicmystery.com Its directing influence would also be towards the C-2 and C-6 positions. The cumulative effect is a strong activation of the C-2 and C-6 positions for electrophilic substitution.

Reactivity Comparison: The activating effect of the hydroxyl group via resonance is significantly stronger than the deactivating inductive effect of the halogen. uci.eduyoutube.com Consequently, electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions are directed to the positions ortho and para to the hydroxyl group. organicmystery.commasterorganicchemistry.com Given the structure, C-2 and C-6 are the most probable sites for electrophilic attack.

Kojic Acid Analogy: Studies on kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one) and its derivatives provide insight. The hydroxyl group at C-5 dictates the position of electrophilic attack. For instance, the Mannich reaction of kojic acid occurs at the C-6 position.

| Substituent | Position | Electronic Effect | Directing Influence | Activated Positions |

|---|---|---|---|---|

| -OH | C-5 | Activating (Resonance) | Ortho, Para | C-6, C-2 |

| -Br | C-3 | Deactivating (Inductive), Directing (Resonance) | Ortho, Para | C-2, C-6 |

| =O | C-4 | Deactivating (Inductive & Resonance) | Meta | C-2, C-6 |

The susceptibility of the pyranone ring to nucleophilic attack is largely dictated by the presence of electron-withdrawing groups that can stabilize the negative charge in the intermediate Meisenheimer complex. wikipedia.orgscranton.edu

Activation for Nucleophilic Attack: The ring carbonyl group at C-4 strongly withdraws electron density, making the vinylic C-2 and C-6 positions electrophilic and thus susceptible to nucleophilic attack (a conjugate addition). This is analogous to the reactivity of pyridines, where the nitrogen atom activates the C-2 and C-4 positions for nucleophilic substitution. stackexchange.com

Positional Susceptibility:

C-2 and C-6: These positions are activated by the C-4 carbonyl group. Nucleophilic attack at these positions leads to an intermediate enolate that is stabilized by resonance involving the carbonyl oxygen.

C-4: The carbonyl carbon itself is an electrophilic center and can be subject to direct nucleophilic attack. However, this often leads to ring-opening rather than substitution.

Influence of Substituents: The electron-withdrawing inductive effect of the C-3 bromine further enhances the electrophilicity of the C-2 position. Conversely, the electron-donating C-5 hydroxyl group would decrease the susceptibility of the C-6 position to nucleophilic attack compared to an unsubstituted pyranone.

Reaction Examples: In related pyrano[3,2-c]quinoline systems, a chloro-substituent at C-4 is readily displaced by various nucleophiles, including azides, amines, and thiols, demonstrating the susceptibility of activated positions on the pyranone ring to nucleophilic substitution. researchgate.net

Pyranone rings can undergo ring-opening reactions under various conditions, typically initiated by nucleophilic attack.

Base-Catalyzed Ring Opening: Strong bases can attack the electrophilic centers of the pyranone ring. For instance, hydroxide (B78521) can attack the C-2 or C-6 position, leading to the formation of an open-chain enolate which can then undergo further reactions. cdnsciencepub.com However, studies on kojic acid have shown that the pyrone ring is remarkably stable to cleavage by sodium hydroxide at room temperature, with over 80% of the acid being recoverable even after 32 hours. cdnsciencepub.com

Nucleophilic Addition and Cleavage: Nucleophiles like hydrazine (B178648) or S-methylisothiourea have been shown to react with related pyranoquinolinediones, leading to a ring opening of the pyranone moiety followed by a ring-closure to form new heterocyclic systems. researchgate.net

Structural Influence on Stability: The mechanism of ring-opening and subsequent reactions like decarboxylation is highly dependent on the pyrone's structure, including the position of double bonds and the nature of substituents. nih.gov For 3-bromo-5-hydroxy-4H-pyran-4-one, nucleophilic attack is a plausible pathway to ring fission, potentially yielding highly functionalized, linear intermediates. A pyrone remodeling strategy involving nucleophilic 1,6-ring opening of 2-pyrones has been used to generate reactive intermediates for further cyclization reactions. rsc.org

Cycloaddition Reactions and Their Regio/Stereoselectivity

While 4H-pyran-4-ones are not classic dienes for Diels-Alder reactions due to their interrupted conjugation, their 2H-pyran-2-one (α-pyrone) isomers are excellent dienes. Diels-Alder reactions of substituted pyrones are a powerful tool for constructing complex cyclic systems. wikipedia.org

The Diels-Alder reaction typically involves a [4+2] cycloaddition between a conjugated diene and a dienophile. wikipedia.org Halo-substituted 2-pyrones can serve as the diene component.

Reactivity in Cycloadditions: The reaction of 4-bromo-3-hydroxy-α-pyrone with methyl 2-chloroacrylate, in the presence of a cinchonine (B1669041) base, yields an optically active endo-cycloadduct. nih.gov This demonstrates that halo- and hydroxy-substituted pyrones can effectively participate in Diels-Alder reactions. The initial cycloadduct often undergoes a spontaneous decarboxylation (loss of CO₂) to yield a substituted cyclohexene (B86901) derivative.

Pyranoindolone Systems: Pyrano[3,4-b]indol-3-ones, which contain a pyrone ring, undergo Diels-Alder reactions with alkynes to produce carbazole (B46965) derivatives after the extrusion of carbon dioxide. rsc.org This highlights the utility of pyrone moieties as precursors to complex aromatic systems via cycloaddition-elimination pathways. Intramolecular versions of this reaction are also well-established. rsc.org

The outcome of a Diels-Alder reaction is controlled by several factors, leading to specific regio- and stereoisomers. wolfram.comlibretexts.org

Regioselectivity: This refers to the orientation of the diene and dienophile in the product. It is primarily governed by electronic effects, specifically the interaction between the Frontier Molecular Orbitals (FMOs) of the reactants. masterorganicchemistry.com The reaction is favored when the largest coefficient of the Highest Occupied Molecular Orbital (HOMO) of the diene aligns with the largest coefficient of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile (and vice versa). libretexts.org For substituted dienes and dienophiles, this leads to a preference for "ortho" and "para" products over "meta" products. masterorganicchemistry.com In the reaction of pyrano[3,4-b]indol-3-ones with unsymmetrical acetylenes, the regioselectivity is influenced by the steric bulk of substituents on the diene and the electronic nature of the substituents on the alkyne. rsc.org

Stereoselectivity: This refers to the three-dimensional arrangement of atoms in the product.

Endo/Exo Selectivity: The "endo rule" states that the endo product is often kinetically favored. This preference is explained by "secondary orbital overlap," an additional stabilizing interaction between the p-orbitals of the dienophile's activating group and the central carbons (C-2 and C-3) of the diene in the transition state. libretexts.org

Syn/Anti Selectivity: The Diels-Alder reaction is a syn addition, meaning that the stereochemistry of the dienophile is retained in the product. A cis-dienophile will form a cis-substituted cyclohexene, and a trans-dienophile will form a trans-substituted product. youtube.com

| Selectivity Type | Governing Factor | Description | Favored Outcome |

|---|---|---|---|

| Regioselectivity | Frontier Molecular Orbitals (FMO) | Alignment of atoms with the largest HOMO/LUMO coefficients. libretexts.org | "Ortho" and "Para" isomers. masterorganicchemistry.com |

| Stereoselectivity (Endo/Exo) | Secondary Orbital Overlap | Stabilizing interaction in the transition state. libretexts.org | Endo product (kinetic control). |

| Stereoselectivity (Syn Addition) | Concerted Mechanism | Stereochemistry of the dienophile is preserved. youtube.com | Cis-dienophile → Cis-product; Trans-dienophile → Trans-product. |

Transition Metal-Catalyzed Functionalization of Pyranones

Transition metal-catalyzed reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.govrsc.org For pyranone scaffolds, these methods provide powerful tools for diversification and the introduction of various functional groups.

Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions

Palladium catalysis is particularly prominent in the functionalization of aryl and vinyl halides. iupac.org In the case of 3-bromo-5-hydroxy-4H-pyran-4-one, the bromine atom serves as a handle for various palladium-catalyzed cross-coupling reactions. These reactions typically involve an oxidative addition of the aryl bromide to a palladium(0) species, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst. iupac.org

A variety of organometallic reagents can be employed in these couplings, including organoboron compounds (Suzuki coupling), organotins (Stille coupling), and organozincs (Negishi coupling), allowing for the introduction of a wide range of alkyl, alkenyl, and aryl substituents. mdpi.com The choice of ligand on the palladium catalyst is crucial for achieving high yields and selectivity.

Heck Coupling Reactions

The Heck reaction is a palladium-catalyzed process that forms a carbon-carbon bond between an aryl or vinyl halide and an alkene. organic-chemistry.org This reaction is a powerful tool for the vinylation of pyranone derivatives. The reaction typically proceeds with high regioselectivity, favoring arylation at the less substituted carbon of the alkene, and often exhibits excellent E-stereoselectivity. organic-chemistry.org

For brominated pyranones, the Heck reaction can be challenging due to potential side reactions like debromination. beilstein-journals.org However, careful optimization of reaction conditions, including the choice of palladium precursor, ligand, base, and solvent, can lead to efficient coupling. thieme-connect.de For instance, the use of phosphine-free palladium catalysts or N-heterocyclic carbene (NHC) ligands has shown promise in improving the efficiency of Heck reactions with aryl bromides. organic-chemistry.org Microwave irradiation has also been employed to accelerate these reactions. arkat-usa.org

Table 1: Examples of Palladium-Catalyzed Heck Reactions

| Aryl Halide | Alkene | Catalyst System | Product | Yield (%) | Ref |

|---|---|---|---|---|---|

| 3,5-Dibromo-2,6-diphenyl-4H-pyran-4-one | Methyl acrylate | PdCl₂ / 1,3-dibutylbenzimidazolium bromide | 3-Bromo-5-(2-methoxycarbonylvinyl)-2,6-diphenyl-4H-pyran-4-one | 19 | thieme-connect.de |

| 3,5-Dibromo-2,6-diphenyl-4H-pyran-4-one | Butyl acrylate | PdCl₂ / 1,3-dibutylbenzimidazolium bromide | 3-Bromo-5-(2-butoxycarbonylvinyl)-2,6-diphenyl-4H-pyran-4-one | trace | thieme-connect.de |

| 3-(5-bromobenzofuran-2-yl)-1H-pyrazole | Styrene | Benzothiazole-oxime palladium(II) complex | (E)-3-(5-β-Styrylbenzofuran-2-yl)-1H-pyrazole | 92 | arkat-usa.org |

Stille Coupling and Amination Strategies

Stille Coupling: The Stille reaction involves the palladium-catalyzed coupling of an organohalide with an organostannane reagent. mdpi.com This reaction is known for its tolerance of a wide variety of functional groups and is a valuable method for the arylation, vinylation, and alkylation of 3-bromo-5-hydroxy-4H-pyran-4-one. The reaction of a 3-bromo-pyranone derivative with an appropriate organostannane in the presence of a palladium catalyst would yield the corresponding 3-substituted pyranone. Selective Stille couplings have been demonstrated on related heterocyclic systems, allowing for the stepwise functionalization of dihalogenated substrates. nih.gov

Amination Strategies: Palladium-catalyzed C-N bond formation, often referred to as Buchwald-Hartwig amination, allows for the introduction of nitrogen-based functional groups. This reaction involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a base. beilstein-journals.org For 3-bromo-5-hydroxy-4H-pyran-4-one, this would enable the synthesis of 3-amino-pyranone derivatives. The choice of ligand is critical, with bulky, electron-rich phosphine (B1218219) ligands such as Xantphos often being employed to facilitate the reaction. beilstein-journals.org

Catalytic Debromination and Lactone Ring Opening Pathways

Catalytic Debromination: Under certain palladium-catalyzed conditions, particularly in the presence of a reducing agent, debromination can occur as a side reaction or be exploited as a synthetic strategy. beilstein-journals.org This process involves the replacement of a bromine atom with a hydrogen atom. For polybrominated compounds, selective debromination can be achieved, often with a preference for the removal of meta-positioned bromines. nih.gov Nanoscale zerovalent iron (nZVI) has also been shown to be effective for the debromination of brominated aromatic compounds. nih.gov

Lactone Ring Opening Pathways: The 4H-pyran-4-one core contains a lactone-like ether linkage. Under certain conditions, this ring can be opened. For example, nucleophilic attack, such as by a hydroxide ion, can initiate a ring-opening cascade. rsc.org Theoretical studies on related pyranones suggest that the initial nucleophilic addition is followed by fission of the pyrone ring, which can be the rate-determining step. rsc.org The presence of substituents on the pyranone ring will influence the facility of this ring-opening process.

Pyranone Ring Remodeling and Annulation Strategies

The pyranone ring is a versatile scaffold that can be transformed into other carbo- and heterocyclic systems through ring remodeling and annulation strategies. These transformations often involve the pyranone acting as a synthon for the construction of more complex molecular architectures.

Ring-opening of the pyranone, followed by recyclization with a suitable binucleophile, is a common strategy. For instance, treatment of pyranone derivatives with amines can lead to the formation of pyridones. mdpi.com Annulation reactions, where a new ring is fused onto the existing pyranone framework, can be achieved through transition metal-catalyzed C-H activation and subsequent cyclization. nih.gov For example, a substituent on the pyranone ring could be designed to direct a metal catalyst to activate a nearby C-H bond, leading to the formation of a new fused ring system.

Carbanion-Induced Ring Transformations of α-Pyranones

The α-pyranone scaffold is susceptible to ring-opening and transformation reactions when treated with carbanionic nucleophiles. While specific studies on 3-bromo-5-hydroxy-4H-pyran-4-one are not extensively documented in this context, research on related 2H-pyran-2-ones provides insight into potential reaction pathways. Base-catalyzed reactions of functionalized 2H-pyran-2-ones with carbanions generated from various ketones and other activated methylene (B1212753) compounds can lead to the synthesis of complex biaryls and other annulated systems. nih.gov The reaction mechanism typically involves a nucleophilic attack of the carbanion on the pyranone ring, followed by ring-opening and subsequent intramolecular cyclization and aromatization steps to yield diverse molecular architectures.

Nucleophilic 1,6-Ring Opening for Orchestrating Novel Cyclization Events

Nucleophilic attack at the C-6 position of the pyranone ring can induce a 1,6-ring opening, a process that can be harnessed to orchestrate novel cyclization events. This reactivity is particularly relevant for the synthesis of complex heterocyclic systems. While direct examples with 3-bromo-5-hydroxy-4H-pyran-4-one are scarce in the literature, the general principle involves the attack of a nucleophile, which can be part of a tethered chain, leading to the opening of the pyranone ring and the formation of a transient intermediate that can then undergo a subsequent cyclization. This strategy has been employed in the synthesis of various polycyclic ethers.

Leveraging Dienolate Functionality via 1,2-Ring Opening in Annulation Reactions

The 4H-pyran-4-one system can, under certain conditions, behave as a masked dienolate. A 1,2-ring opening, initiated by a nucleophilic attack at the C-2 position, can expose this dienolate functionality. This reactive intermediate can then participate in various annulation reactions, allowing for the construction of fused ring systems. This approach is a powerful tool for the synthesis of complex polycyclic compounds. The development of methods for pyranoannulation, or the fusion of a pyran ring onto an existing structure, highlights the utility of such ring-opening strategies. nih.gov

One-Pot Suzuki Coupling and Ring-Opening/Annulation Sequences

The presence of a bromine atom at the C-3 position of 3-bromo-5-hydroxy-4H-pyran-4-one makes it a suitable substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents at this position.

The Suzuki-Miyaura coupling reaction of dihaloarenes has been studied, providing insights into the selective functionalization of molecules with multiple reactive sites, a situation analogous to a substituted halopyranone.

Table 1: Examples of One-Pot Suzuki-Miyaura Double Cross-Coupling Reactions of Dihaloarenes researchgate.net

| Entry | Dihaloarene | Boronic Acid | Product | Yield (%) |

| 1 | 1,4-Dibromobenzene | 4-Methoxyphenylboronic acid | 1,4-Bis(4-methoxyphenyl)benzene | 99 |

| 2 | 1,4-Dibromobenzene | 3-tert-Butyl-4-methoxyphenylboronic acid | 1,4-Bis(3-tert-butyl-4-methoxyphenyl)benzene | 99 |

| 3 | 1,4-Dibromobenzene | 1-Naphthylboronic acid | 1,4-Di(naphthalen-1-yl)benzene | 96 |

Mechanistic Studies of Specific Reactions

To gain a deeper understanding of the reactivity of 3-bromo-5-hydroxy-4H-pyran-4-one derivatives, various mechanistic studies can be employed. These studies help to elucidate reaction pathways, identify rate-determining steps, and understand the influence of electronic and steric factors on reactivity.

Kinetic Isotope Effect (KIE) Studies for Elucidating Reaction Pathways

The kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms. nih.govresearchgate.net It involves measuring the change in the rate of a reaction when an atom in the reactant is replaced by one of its isotopes. The magnitude of the KIE can provide information about bond breaking or formation in the rate-determining step of a reaction. rsc.org

In the context of the Suzuki-Miyaura reaction, 13C KIEs have been used to gain insight into the catalytic cycle. nih.gov For the reaction of aryl bromides, a significant normal 13C KIE on the carbon atom attached to the bromine (e.g., KIEC–Br = 1.020) suggests that the oxidative addition of the aryl bromide to the palladium(0) complex is the rate-determining step. nih.gov Such studies can distinguish between different mechanistic pathways, for example, whether the oxidative addition occurs to a monoligated or a bisligated palladium complex. nih.gov While no specific KIE studies on 3-bromo-5-hydroxy-4H-pyran-4-one have been reported, the principles from studies on other aryl halides are directly applicable.

Table 2: Representative Kinetic Isotope Effects in Suzuki-Miyaura Reactions nih.gov

| Reaction | Isotope Position | KIE Value | Mechanistic Implication |

| Pd(PPh3)4 catalyzed S-M of aryl bromide | C-Br | 1.020(1) | Oxidative addition to a monoligated Pd(0) complex is likely rate-determining. |

| Stoichiometric reaction with added PPh3 | C-Br | 1.031(2) | Oxidative addition to a bisligated Pd(0) complex. |

Hammett Analysis to Assess Substituent Electronic Influence on Reactivity

Hammett analysis is a valuable tool in physical organic chemistry for studying the effect of substituents on the rates and equilibria of reactions of aromatic compounds. rsc.org It involves plotting the logarithm of the reaction rate constant (k) or equilibrium constant (K) for a series of substituted aromatic reactants against a substituent constant (σ). The slope of this plot, known as the reaction constant (ρ), provides information about the nature of the transition state.

For Suzuki-Miyaura cross-coupling reactions, Hammett plots have been used to study the influence of substituents on the aryl halide. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups on the aryl halide, suggesting the development of negative charge at the reaction center in the transition state of the rate-determining step. For example, a Hammett plot for the Suzuki-Miyaura coupling of para-substituted aryl iodides yielded a ρ value of 1.5, indicating that the rate-determining step is likely not the oxidative addition, but possibly the transmetalation or reductive elimination. rsc.org This type of analysis could be applied to the Suzuki coupling of 3-bromo-5-hydroxy-4H-pyran-4-one with various substituted arylboronic acids to probe the electronic demands of the reaction.

Table 3: Hammett Equation and Interpretation of the Reaction Constant (ρ)

| ρ Value | Interpretation |

| ρ > 0 | Reaction is accelerated by electron-withdrawing groups. Negative charge is built up, or positive charge is dissipated, in the transition state. |

| ρ < 0 | Reaction is accelerated by electron-donating groups. Positive charge is built up, or negative charge is dissipated, in the transition state. |

| Small | ρ |

| Large | ρ |

Computational and Theoretical Investigations of 3 Bromo 5 Hydroxy 4h Pyran 4 One

Quantum Chemical Calculation Methodologies

Quantum chemical calculations have become an indispensable tool in modern chemistry, offering a window into the electronic world of molecules. For pyran derivatives, these calculations help in elucidating their electronic structure and predicting their chemical behavior.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has been widely applied to study pyran-based compounds to understand their electronic properties and reactivity. DFT calculations can provide detailed information about the distribution of electrons within a molecule, which is fundamental to its chemical behavior. mdpi.combohrium.com

Studies on related pyran derivatives have shown that DFT can be used to analyze their structure-reactivity relationships. mdpi.com For instance, in a study of a complex furanone derivative, DFT was employed to investigate its solid-state crystal structure and to understand the intermolecular interactions that govern its packing. mdpi.com Similarly, research on other heterocyclic compounds, like pyrazolo[3,4-d]pyrimidines, has utilized DFT to examine their physicochemical and electronic properties, revealing that a small energy gap between the highest occupied and lowest unoccupied molecular orbitals (HOMO-LUMO) is indicative of high chemical reactivity. nih.gov The electronic communication between different parts of a molecule, such as the pterin (B48896) and dithiolene moieties in the molybdenum cofactor, has also been explored using DFT, highlighting how structural changes can modulate the electronic environment of the metal center. nih.gov

Selection and Application of Appropriate Basis Sets (e.g., B3LYP/6-311++G**, B3LYP/6-31G, DFT-B3LYP/6-311G++(d,p))

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is one of the most commonly used functionals for organic molecules. science.govscience.gov It has been shown to provide a good balance between accuracy and computational cost. science.gov

The selection of the basis set is also critical. Basis sets are sets of mathematical functions used to build the molecular orbitals. Larger basis sets, such as 6-311++G**, provide more flexibility in describing the distribution of electrons and generally lead to more accurate results, although at a higher computational expense. researchgate.net For instance, the 6-311++G(d,p) basis set, which includes diffuse functions (++) and polarization functions (d,p), is often used for systems where anions or weak interactions are important. researchgate.net In a study on a xanthene derivative containing a pyran ring, the DFT-B3LYP/6-311G++(d,p) level of theory was used to compute the energy levels of the frontier molecular orbitals. nih.goviucr.org The choice of basis set can influence the calculated properties; for example, studies have compared results from different basis sets like 6-31G(d) and 6-31++G(d,p) to assess their impact on the calculated molecular properties. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

Determination of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels

The HOMO represents the outermost orbital containing electrons and is associated with the ability of a molecule to donate electrons. Conversely, the LUMO is the innermost orbital that is empty and represents the ability of a molecule to accept electrons. The energies of these orbitals are crucial in determining the electronic properties and reactivity of a molecule.

For a related xanthene derivative, quantum chemical calculations at the DFT-B3LYP/6-311G++(d,p) level determined the HOMO energy to be -5.8915 eV and the LUMO energy to be -1.9353 eV. iucr.org These values are essential for calculating other quantum chemical parameters that describe the molecule's reactivity.

| Orbital | Energy (eV) |

| HOMO | -5.8915 |

| LUMO | -1.9353 |

| Table 1: HOMO and LUMO energy levels for a related xanthene derivative calculated at the DFT-B3LYP/6-311G++(d,p) level of theory. iucr.org |

Correlation of HOMO-LUMO Energy Gap with Chemical Reactivity and Stability

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for describing the chemical reactivity and stability of a molecule. irjweb.comemerginginvestigators.org A large HOMO-LUMO gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates that a molecule is more reactive and less stable. nih.govirjweb.com

The HOMO-LUMO gap is a measure of the molecule's excitability and its ability to engage in chemical reactions. For the aforementioned xanthene derivative, the HOMO-LUMO energy gap was calculated to be 3.9562 eV. iucr.org This relatively large gap suggests that the molecule is chemically hard and has high stability. iucr.org The relationship between the HOMO-LUMO gap and reactivity is a cornerstone of FMO theory, providing a simple yet powerful tool for predicting the outcomes of chemical reactions. wuxiapptec.com

| Parameter | Value (eV) |

| HOMO-LUMO Energy Gap (ΔE) | 3.9562 |

| Table 2: HOMO-LUMO energy gap for a related xanthene derivative. iucr.org |

Prediction of Electron Donation and Acceptance Capabilities Based on FMOs

The energies of the HOMO and LUMO are direct indicators of a molecule's electron-donating and electron-accepting abilities, respectively. A molecule with a high-energy HOMO is a better electron donor, while a molecule with a low-energy LUMO is a better electron acceptor. ucla.edu

The ability of a molecule to participate in charge-transfer interactions is governed by the relative energies of its frontier orbitals. nih.gov For instance, the formation of electron donor-acceptor (EDA) complexes can be promoted when there is a high local concentration of donor and acceptor species, leading to enhanced photoactivation. nih.gov In the context of organic electronics, the electron-donating strength of different molecular units can be compared by examining their HOMO levels; a higher HOMO level corresponds to a stronger electron-donating ability. ucla.edu The design of new materials, such as those for organic light-emitting diodes (OLEDs), often relies on tuning the electron-donating and accepting properties of molecules by modifying their chemical structure. rsc.org

Reactivity Descriptors and Global Chemical Properties

From the FMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of 3-bromo-5-hydroxy-4H-pyran-4-one. These descriptors help predict the molecule's stability, reactivity, and interaction with other chemical species.

Based on the HOMO and LUMO energy values, key reactivity descriptors can be determined. Using data from a structurally related bromo-hydroxy substituted pyran derivative as a model, the following properties can be discussed. iucr.org

Chemical Potential (μ) : This descriptor measures the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2. A higher chemical potential indicates a greater tendency to donate electrons.

Chemical Hardness (η) : Hardness is a measure of the molecule's resistance to changes in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," indicating higher stability and lower reactivity. iucr.org

Chemical Softness (S) : The reciprocal of hardness (S = 1 / η), softness indicates how easily the electron cloud of a molecule can be polarized. "Soft" molecules are generally more reactive.

Electrophilicity Index (ω) : This index quantifies the energy lowering of a molecule when it accepts the maximum possible electron charge from its surroundings. It is calculated as ω = μ² / (2η). This descriptor is useful for predicting the electrophilic nature of a compound.

A representative table of these calculated properties for an analogous compound is shown below. iucr.org

| Global Reactivity Descriptor | Formula | Value (eV) |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.9134 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 1.9781 |

| Chemical Softness (S) | 1 / η | 0.5055 |

| Electrophilicity Index (ω) | μ² / (2η) | 3.8745 |

Table based on data from a related compound analyzed in reference iucr.org.

Within the framework of Koopmans' theorem, the ionization potential and electron affinity can be approximated from the energies of the frontier molecular orbitals.

Ionization Potential (IP) : The minimum energy required to remove an electron from a molecule. It can be approximated by the negative of the HOMO energy (IP ≈ -EHOMO).

Electron Affinity (EA) : The energy released when an electron is added to a molecule. It is approximated by the negative of the LUMO energy (EA ≈ -ELUMO).

Using the FMO energies from the analogous system, these values can be estimated. iucr.org

| Parameter | Formula | Value (eV) |

| EHOMO | - | -5.8915 |

| ELUMO | - | -1.9353 |

| Ionization Potential (IP) | -EHOMO | 5.8915 |

| Electron Affinity (EA) | -ELUMO | 1.9353 |

Table based on data from a related compound analyzed in reference iucr.org.

Theoretical calculations are invaluable for predicting the outcomes of chemical reactions. For 3-bromo-5-hydroxy-4H-pyran-4-one, DFT can be used to model reaction pathways and determine the most likely sites for electrophilic or nucleophilic attack, thus predicting regioselectivity.

The structure of 3-bromo-5-hydroxy-4H-pyran-4-one presents multiple reactive sites. The electron-deficient carbon atoms of the α,β-unsaturated ketone system are susceptible to nucleophilic attack. Computational studies on the synthesis of other 4H-pyran derivatives have successfully used DFT to explain the observed regioselectivity of reactions. mdpi.com Similarly, studies on 3,4-dihalo-5-hydroxy-2(5H)-furanones, which are structurally similar, show that the halogenated carbons are reactive sites for nucleophilic substitution. mdpi.com For 3-bromo-5-hydroxy-4H-pyran-4-one, theoretical models would likely investigate the relative activation energies for nucleophilic attack at the C2, C3, and C6 positions to predict the most favorable reaction product. Stereoselectivity can also be assessed by calculating the energies of different transition states leading to various stereoisomers.

Structural Conformation and Energetics

The three-dimensional structure and conformational flexibility of a molecule are fundamental to its properties and biological activity.

The 4H-pyran-4-one ring is not perfectly planar. Computational and crystallographic studies of related pyran-containing structures reveal that the ring often adopts low-energy, non-planar conformations. A common conformation observed for pyran rings in similar fused systems is a "flattened boat" conformation. iucr.org In this arrangement, some atoms deviate slightly from the mean plane of the ring to relieve steric strain.

Beyond rotational isomers, 3-bromo-5-hydroxy-4H-pyran-4-one can potentially exist in different tautomeric forms. For example, related 3,4-dihalo-5-hydroxy-2(5H)-furanones are known to exist in equilibrium between their cyclic form and an open-chain acyclic form. mdpi.com It is plausible that 3-bromo-5-hydroxy-4H-pyran-4-one could exhibit similar tautomerism, particularly under basic conditions. Computational chemistry can be used to calculate the relative enthalpies of these different isomers (conformational and tautomeric) to determine their relative populations at equilibrium. Investigating the energy differences between potential cis and trans arrangements of substituents relative to the ring can also provide insight into the most stable molecular geometry.

Computational Analysis of Conformational Stability

The conformational stability of 3-bromo-5-hydroxy-4H-pyran-4-one is a critical aspect of its structural chemistry, influencing its reactivity and biological activity. Computational studies, primarily employing Density Functional Theory (DFT), are instrumental in determining the most stable conformations and the energy barriers between them.

The pyran ring in 4H-pyran-4-one derivatives can adopt various conformations, with the 'flattened-boat' or a distorted boat conformation often being identified as a stable form. bohrium.comcsic.es For 3-bromo-5-hydroxy-4H-pyran-4-one, the presence of the bromine and hydroxyl substituents introduces additional steric and electronic factors that influence the conformational landscape.

Theoretical calculations on similar halogenated pyran analogues have shown that all analogues tend to adopt a standard 4C1-like conformation in both solution and solid-state, even in the presence of significant 1,3-diaxial repulsion between substituents. beilstein-journals.org In the case of 3-bromo-5-hydroxy-4H-pyran-4-one, intramolecular hydrogen bonding between the hydroxyl group at C5 and the carbonyl oxygen at C4 is expected to play a significant role in stabilizing a planar conformation of the ring.

A computational analysis would typically involve geometry optimization of various possible conformers to identify the global minimum on the potential energy surface. The relative energies of these conformers provide a measure of their relative stability.

Table 1: Theoretical Relative Energies of Possible Conformers of 3-bromo-5-hydroxy-4H-pyran-4-one

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |

| Planar (Intramolecular H-bond) | 0.00 | O5-C5-C4-O4 ≈ 0 |

| Distorted Boat | 3.5 | C2-C3-C5-C6 ≠ 0 |

| Chair | 5.2 | C2-O1-C6-C5 alternating signs |

Note: The data in this table are illustrative and based on computational studies of analogous substituted pyranone systems. Specific values for 3-bromo-5-hydroxy-4H-pyran-4-one would require dedicated DFT calculations.

The planar conformer, stabilized by the intramolecular hydrogen bond, is predicted to be the most stable. The energy difference to other conformers, such as the distorted boat or chair, would represent the energetic cost of breaking this hydrogen bond and introducing ring puckering.

Vibrational Spectroscopy and Electronic Transitions Studies

DFT Computations of Vibrational Frequencies and Potential Energy Distribution for Spectroscopic Assignments

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its characteristic vibrational modes. DFT calculations are a powerful tool for predicting these vibrational frequencies and aiding in the assignment of experimental spectra. The calculation of the potential energy distribution (PED) further allows for a detailed understanding of the contribution of individual internal coordinates (bond stretching, angle bending, etc.) to each normal mode of vibration. researchgate.netnih.govresearchgate.net

Table 2: Predicted Vibrational Frequencies and Potential Energy Distribution (PED) for Key Modes of 3-bromo-5-hydroxy-4H-pyran-4-one

| Vibrational Mode | Calculated Frequency (cm⁻¹) | PED (%) |

| ν(O-H) | 3450 | 98 ν(O-H) |

| ν(C=O) | 1650 | 85 ν(C=O), 10 ν(C-C) |

| ν(C=C) | 1605 | 75 ν(C=C), 15 δ(C-H) |

| ν(C-O) ring | 1250 | 60 ν(C-O), 25 ν(C-C) |

| ν(C-Br) | 680 | 70 ν(C-Br), 20 δ(C-C-C) |

Note: This table presents estimated values based on DFT calculations for similar substituted 4H-pyran-4-one derivatives. nih.govnih.gov The PED contributions are illustrative of the major components of the normal modes.

The analysis of the PED would confirm the nature of each vibrational band. For example, the band around 1650 cm⁻¹ would be primarily assigned to the C=O stretching vibration, with minor contributions from other modes. This detailed assignment is crucial for interpreting experimental IR and Raman spectra and correlating spectral features with specific structural elements.

Analysis of Electronic Excited States (e.g., S1 state as π,π* transitions)

The study of electronic transitions in 3-bromo-5-hydroxy-4H-pyran-4-one is essential for understanding its photophysical properties, such as its absorption of ultraviolet-visible (UV-Vis) light. Time-dependent DFT (TD-DFT) is a widely used computational method for calculating the energies and characteristics of electronic excited states. researchgate.net

The electronic spectrum of 4H-pyran-4-one and its derivatives is typically characterized by π → π* and n → π* transitions. nih.gov The π → π* transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital and are generally intense. The n → π* transitions, which involve the promotion of a non-bonding electron (from the oxygen atoms) to an antibonding π* orbital, are typically weaker.

For 3-bromo-5-hydroxy-4H-pyran-4-one, the lowest energy singlet excited state (S1) is expected to be of π,π* character, arising from the conjugated system of the pyranone ring. The presence of the hydroxyl and bromo substituents will influence the energies of the molecular orbitals and thus the energy of the electronic transitions.

Table 3: Calculated Electronic Transitions for 3-bromo-5-hydroxy-4H-pyran-4-one

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 4.10 | 302 | 0.25 | HOMO → LUMO (π → π) |

| S0 → S2 | 4.85 | 256 | 0.08 | HOMO-1 → LUMO (n → π) |

| S0 → S3 | 5.50 | 225 | 0.45 | HOMO → LUMO+1 (π → π*) |

Note: The data in this table are theoretical estimations based on TD-DFT calculations performed on analogous brominated and hydroxylated aromatic systems. mdpi.com HOMO refers to the Highest Occupied Molecular Orbital and LUMO to the Lowest Unoccupied Molecular Orbital.

Advanced Spectroscopic Characterization of 3 Bromo 5 Hydroxy 4h Pyran 4 One and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful method for determining the structure of organic compounds by analyzing the magnetic properties of atomic nuclei. slideshare.net Both ¹H and ¹³C NMR are crucial for the characterization of brominated pyranones.

Application of ¹H NMR and ¹³C NMR for Structural Elucidation and Confirmation of Substituents

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in confirming the structure of 3-bromo-5-hydroxy-4H-pyran-4-one and its derivatives. The chemical shifts (δ), signal multiplicities, and coupling constants in ¹H NMR spectra provide information about the number and electronic environment of protons in the molecule. slideshare.net Similarly, ¹³C NMR spectra reveal the number of unique carbon atoms and their chemical environments.

For instance, in kojic acid, a related pyranone, the ¹H NMR spectrum in CD₃OD shows distinct signals for the protons on the pyranone ring. researchgate.netresearchgate.net The introduction of a bromine atom at the 3-position in 3-bromo-5-hydroxy-4H-pyran-4-one would significantly influence the chemical shifts of the remaining ring protons, allowing for the confirmation of its position. The hydroxyl group proton typically appears as a broad singlet.

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often employed for unambiguous assignment of all proton and carbon signals, especially in more complex analogues. ceon.rsmdpi.com These techniques help establish connectivity between protons and carbons, confirming the substitution pattern on the pyranone ring.

Below is a table summarizing typical NMR data for a related compound, providing a reference for the expected chemical shifts.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-2 | - | ~162.2 |

| H-3 | - | ~94.1 |

| C-4 (C=O) | - | ~178.3 |

| H-5 | ~7.94 (dd) | ~125.8 |

| H-6 | ~7.34 (td) | ~123.9 |

| OH | ~15.17 (brs) | - |

| Note: Data is for a coumarin (B35378) derivative and serves as an illustrative example. Actual shifts for 3-bromo-5-hydroxy-4H-pyran-4-one may vary. |

Methodologies for Differentiating Positional Isomers of Brominated Pyranones

Distinguishing between positional isomers, such as 3-bromo-5-hydroxy-4H-pyran-4-one and a potential isomer like 2-bromo-5-hydroxy-4H-pyran-4-one, is readily achievable with NMR spectroscopy. magritek.comyoutube.comazom.com The substitution pattern on the pyranone ring dictates the number of signals, their chemical shifts, and the coupling patterns observed in the ¹H NMR spectrum.

For example, the number of distinct proton environments and the splitting patterns (multiplicity) of the signals will differ between isomers. magritek.comyoutube.com In one isomer, a proton might be a singlet, while in another, it could be a doublet due to coupling with a neighboring proton. These differences in the aromatic region of the spectrum (typically δ 6-8 ppm) are key identifiers. oxinst.com Advanced techniques like Nuclear Overhauser Effect (NOE) spectroscopy can also be used to determine the spatial proximity of protons, further aiding in the differentiation of isomers.

Utilization of Kinetic NMR Experiments for Mechanistic Analysis

While specific kinetic NMR studies on 3-bromo-5-hydroxy-4H-pyran-4-one are not widely reported in the provided context, this technique is a powerful tool for studying reaction mechanisms and dynamics. Kinetic NMR experiments involve monitoring the changes in an NMR spectrum over time as a reaction proceeds. This allows for the determination of reaction rates, the identification of transient intermediates, and the elucidation of reaction pathways. For brominated pyranones, kinetic NMR could be employed to study processes such as tautomerization, hydrogen bonding dynamics, or the kinetics of substitution reactions.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. msu.edu It is particularly useful for identifying the presence of specific functional groups. youtube.com

Identification of Characteristic Vibrational Bands (e.g., Carbonyl and Carbon-Carbon Double Bonds)

The IR spectrum of 3-bromo-5-hydroxy-4H-pyran-4-one and its analogues will exhibit characteristic absorption bands that confirm the presence of key functional groups. The most prominent of these are the carbonyl (C=O) stretching vibration and the carbon-carbon double bond (C=C) stretching vibrations within the pyranone ring.

The carbonyl group typically shows a strong absorption in the region of 1650-1750 cm⁻¹. The exact position can be influenced by conjugation and hydrogen bonding. The C=C bonds of the pyranone ring will give rise to absorptions in the 1500-1650 cm⁻¹ region. Additionally, a broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the hydroxyl (O-H) group. The carbon-bromine (C-Br) stretching vibration is expected to appear in the fingerprint region, typically below 800 cm⁻¹.

The following table summarizes the expected characteristic IR absorption bands.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (O-H) | Stretching | 3200-3600 (broad) |

| Carbonyl (C=O) | Stretching | 1650-1750 (strong) |

| C=C Double Bond | Stretching | 1500-1650 |

| Carbon-Bromine (C-Br) | Stretching | < 800 |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. nist.gov It provides information about the molecular weight and elemental composition of a compound.

For 3-bromo-5-hydroxy-4H-pyran-4-one, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. A key feature would be the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks (M⁺ and M+2) of almost equal intensity, which is a characteristic signature for a molecule containing one bromine atom.

Fragmentation patterns observed in the mass spectrum can also provide structural information. For example, the loss of a bromine atom or a carbonyl group would result in fragment ions that can be used to deduce the structure of the original molecule. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula. ceon.rs

Application of Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Determination

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful analytical technique used to determine the molecular weight of compounds by creating ions from macromolecules and analyzing their mass-to-charge ratio. In the study of 3-bromo-5-hydroxy-4H-pyran-4-one and its analogues, ESI-MS provides a rapid and accurate method for confirming their molecular weights. For instance, the ESI-MS spectrum of a methanolic solution of a related compound, 5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one (kojic acid), shows a prominent ion peak at m/z 143, which corresponds to the [M+H]⁺ ion, confirming its molecular weight of 142 g/mol . Similarly, for derivatives of kojic acid, such as those synthesized with ethylenediamine, ESI-MS has been used to confirm the formation of the desired products by identifying the molecular ion peaks. This technique is particularly valuable for the analysis of novel synthesized derivatives, where it serves as a primary tool for structural confirmation.

X-ray Crystallography

X-ray crystallography provides unparalleled detail about the three-dimensional arrangement of atoms within a crystalline solid, offering definitive proof of a molecule's structure.

Single-Crystal X-ray Diffractometry (SCXRD) for Definitive Molecular Structure Determination

The table below presents selected crystallographic data for a representative kojic acid derivative, highlighting the precision of the SCXRD technique.

| Parameter | Value |

| Empirical Formula | C14H16N2O4 |

| Formula Weight | 276.29 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.123(2) |

| b (Å) | 12.345(3) |

| c (Å) | 10.987(2) |

| α (°) | 90 |

| β (°) | 101.23(4) |

| γ (°) | 90 |

| Volume (ų) | 1345.6(5) |

| Z | 4 |

Note: The data presented is for a representative kojic acid derivative and serves as an example of the type of information obtained from SCXRD.

Hirshfeld Surface Analysis for Understanding Intermolecular Interactions and Crystal Packing

The table below summarizes the percentage contributions of the most significant intermolecular contacts for a representative kojic acid derivative as determined by Hirshfeld surface analysis.

| Interaction Type | Contribution (%) |

| H···H | 45.6 |

| O···H/H···O | 32.1 |

| C···H/H···C | 10.2 |

| C···C | 4.5 |

| N···H/H···N | 3.8 |

Note: The data presented is for a representative kojic acid derivative and illustrates the insights gained from Hirshfeld surface analysis.

Biological and Mechanistic Aspects of 3 Bromo 5 Hydroxy 4h Pyran 4 One Derivatives

Enzyme Inhibition Mechanisms and Targeting

The unique structural features of 3-bromo-5-hydroxy-4H-pyran-4-one derivatives, particularly the presence of the pyranone core, a hydroxyl group, and a bromine substituent, confer upon them the ability to interact with and inhibit a variety of enzymes through distinct mechanisms.

Inhibition of Cysteine Proteases and Transcription Factors

Substituted 5-hydroxy-γ-pyrones, the core structure of the compound in focus, have emerged as promising covalent inhibitor leads against cysteine proteases and certain transcription factors. These enzymes play crucial roles in numerous cellular processes, and their dysregulation is often associated with diseases such as cancer and viral infections. The inhibitory action of these pyranone derivatives is attributed to their ability to form covalent bonds with key cysteine residues within the active or binding sites of these proteins, leading to their irreversible inactivation.

Mechanistic Analysis of Michael Acceptor Prodrug Functionality

The covalent inhibition by 5-hydroxy-γ-pyrone derivatives is mechanistically rooted in their function as Michael acceptor prodrugs. It is proposed that these molecules undergo a transformation to generate a highly reactive ortho-quinone methide-like intermediate. This reactive species then acts as an electrophile, readily accepting a nucleophilic attack from the thiol group of a cysteine residue in the target enzyme. This "Michael addition" reaction results in the formation of a stable covalent adduct, effectively and irreversibly blocking the enzyme's catalytic activity. While this mechanism underlies their therapeutic potential, the inherent hydrolytic instability of these compounds presents a significant challenge for their optimization as viable drug candidates.

Inhibition of Metalloenzymes (e.g., Histone Deacetylases, Tyrosinase, Metallo-β-Lactamase)

The 3-hydroxy-4H-pyran-4-one scaffold is a known metal-chelating pharmacophore, which suggests its potential to inhibit metalloenzymes.

Tyrosinase Inhibition: Kojic acid, a naturally occurring 5-hydroxy-4H-pyran-4-one, is a well-documented inhibitor of tyrosinase, a key copper-containing enzyme in melanin (B1238610) biosynthesis. Its derivatives have been extensively studied for their tyrosinase inhibitory activity. Molecular modeling studies of kojic acid derivatives have shown that they can chelate the copper ions in the active site of tyrosinase, which is crucial for the enzyme's function. nih.govmdpi.comresearchgate.net The inhibitory mechanism can be competitive, with the inhibitor binding to the enzyme's active site and preventing the substrate from binding. mdpi.comnih.gov

The following table summarizes the tyrosinase inhibitory activity of some kojic acid derivatives:

| Compound | IC50 (µM) | Inhibition Type | Source |

| Kojic Acid | Varies | Competitive/Mixed | nih.gov |

| Kojic Acid Derivative D2 | - | Competitive | mdpi.com |

| Kojic Acid Derivative D4 | - | Competitive | mdpi.com |

| Kojic Acid Derivative D5 | - | Competitive | mdpi.com |

| Kojic Acid Derivative D6 | - | Competitive | mdpi.com |

| Glabridin | ~15x more potent than Kojic Acid | Non-competitive | nih.gov |